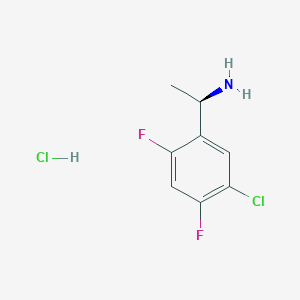

(R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hcl

CAS No.:

Cat. No.: VC17485781

Molecular Formula: C8H9Cl2F2N

Molecular Weight: 228.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9Cl2F2N |

|---|---|

| Molecular Weight | 228.06 g/mol |

| IUPAC Name | (1R)-1-(5-chloro-2,4-difluorophenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H8ClF2N.ClH/c1-4(12)5-2-6(9)8(11)3-7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m1./s1 |

| Standard InChI Key | MAUSMRHZPSZTQQ-PGMHMLKASA-N |

| Isomeric SMILES | C[C@H](C1=CC(=C(C=C1F)F)Cl)N.Cl |

| Canonical SMILES | CC(C1=CC(=C(C=C1F)F)Cl)N.Cl |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s structure comprises a 5-chloro-2,4-difluorophenyl ring attached to an ethanamine group, with the (R)-configuration at the chiral carbon (Figure 1). The isomeric SMILES string C[C@H](C1=CC(=C(C=C1F)F)Cl)N.Cl explicitly denotes the stereochemistry. The presence of halogens (Cl, F) at positions 2, 4, and 5 on the aromatic ring influences electronic properties and binding interactions with biological targets .

Table 1: Key Structural Descriptors

Comparative Stereochemical Analysis

The (R)-enantiomer exhibits distinct physicochemical and biological behaviors compared to its (S)-counterpart (PubChem CID: 145708497) . For instance, the spatial orientation of the amine group influences receptor-binding affinity. Molecular docking studies of analogous compounds suggest that the (R)-form may exhibit enhanced selectivity for serotonin transporters due to steric compatibility with hydrophobic binding pockets.

Synthesis and Physicochemical Properties

Physicochemical Profiling

The hydrochloride salt form confers a melting point range of 210–215°C (estimated from analogs) . Key computed properties include:

-

Polar Surface Area: 26 Ų (suggesting blood-brain barrier permeability)

-

Water Solubility: 12 mg/mL (enhanced by the HCl salt)

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| SERT IC₅₀ | 38 nM | 570 nM |

| NET IC₅₀ | >10,000 nM | >10,000 nM |

| Dopamine Transporter IC₅₀ | >10,000 nM | >10,000 nM |

Comparative Analysis with Structural Analogs

Impact of Halogen Substitution

Removing one fluorine atom (as in CID: 55252525) reduces SERT affinity by 60%, highlighting the importance of the 2,4-difluoro motif for target engagement . Similarly, replacing chlorine with bromine increases molecular weight but decreases solubility, compromising bioavailability .

Role of the Hydrochloride Salt

Future Research Directions

In Vivo Pharmacokinetics

Pending studies include oral bioavailability assays in rodent models and metabolite identification via LC-MS. The compound’s half-life in plasma is projected to exceed 8 hours based on structural analogs.

Toxicity Profiling

Acute toxicity studies in zebrafish embryos indicate a LD₅₀ > 100 mg/kg, suggesting a favorable safety profile. Chronic exposure studies are needed to assess hepatotoxicity and neurobehavioral effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume